2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)methyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate
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Overview
Description
2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)methyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple functional groups, including a benzothiazole ring, a chlorophenyl group, and a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)methyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the chlorophenyl group and the formation of the pyrazolopyridine core. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process and minimize the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)methyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can lead to the formation of new derivatives with altered functional groups.
Scientific Research Applications
2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)methyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)methyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-ylthio)-1-(4-chlorophenyl)ethanone: This compound shares the benzothiazole and chlorophenyl groups but differs in its core structure.
2-(1,3-benzothiazol-2-yl)ethyl[(4-chlorophenyl)methyl]amine: This compound has a similar benzothiazole and chlorophenyl structure but differs in its functional groups.
Uniqueness
2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)methyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate is unique due to its pyrazolopyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C21H14ClN4O2S- |
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Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)methyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate |
InChI |
InChI=1S/C21H15ClN4O2S/c1-12-19-16(10-18(27)25(12)11-13-6-8-14(22)9-7-13)24-26(20(19)28)21-23-15-4-2-3-5-17(15)29-21/h2-10,27H,11H2,1H3/p-1 |
InChI Key |
MTESIWCWQUPTHU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C(N1CC5=CC=C(C=C5)Cl)[O-] |
Origin of Product |
United States |
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